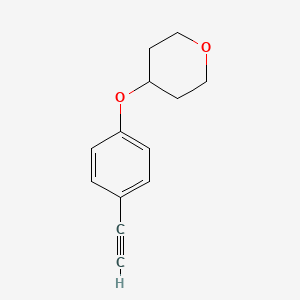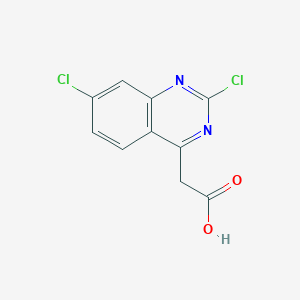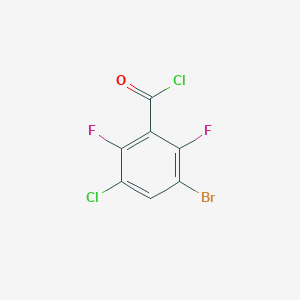
3-Bromo-5-chloro-2,6-difluorobenzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-chloro-2,6-difluorobenzoyl chloride is an organic compound with the molecular formula C7HBrCl2F2O. It is a derivative of benzoyl chloride, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-2,6-difluorobenzoyl chloride typically involves the chlorination, bromination, and fluorination of benzoyl chloride. The process can be summarized as follows:
Chlorination: Benzoyl chloride is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at specific positions on the benzene ring.
Bromination: The chlorinated benzoyl chloride is then subjected to bromination using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms.
Fluorination: Finally, the compound is fluorinated using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture to introduce fluorine atoms at the desired positions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Large quantities of benzoyl chloride are chlorinated using chlorine gas in industrial reactors.
Controlled Bromination: Bromination is carried out in controlled conditions to ensure the selective introduction of bromine atoms.
Efficient Fluorination: Fluorination is performed using industrial-grade fluorinating agents to achieve high yields and purity.
化学反応の分析
Types of Reactions
3-Bromo-5-chloro-2,6-difluorobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine or bromine atoms are replaced by nucleophiles such as amines or alcohols.
Electrophilic Aromatic Substitution:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines are commonly used.
Electrophilic Aromatic Substitution: Reagents like sulfuric acid, nitric acid, or acyl chlorides are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoyl chlorides with various functional groups.
Electrophilic Aromatic Substitution: Products include multi-substituted benzene derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound
科学的研究の応用
3-Bromo-5-chloro-2,6-difluorobenzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-Bromo-5-chloro-2,6-difluorobenzoyl chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. The presence of halogen atoms enhances its reactivity and binding affinity, allowing it to modulate biological processes effectively .
類似化合物との比較
Similar Compounds
2-Bromo-5-chlorobenzotrifluoride: Similar in structure but with trifluoromethyl groups instead of difluorobenzoyl chloride.
3-Bromo-5-fluorobenzonitrile: Contains a nitrile group instead of a benzoyl chloride group.
3,5-Difluorobenzoyl chloride: Lacks the bromine and chlorine atoms present in 3-Bromo-5-chloro-2,6-difluorobenzoyl chloride
Uniqueness
This compound is unique due to its specific combination of bromine, chlorine, and fluorine atoms, which confer distinct chemical properties and reactivity. This makes it valuable in specialized applications where other similar compounds may not be suitable .
特性
分子式 |
C7HBrCl2F2O |
|---|---|
分子量 |
289.89 g/mol |
IUPAC名 |
3-bromo-5-chloro-2,6-difluorobenzoyl chloride |
InChI |
InChI=1S/C7HBrCl2F2O/c8-2-1-3(9)6(12)4(5(2)11)7(10)13/h1H |
InChIキー |
IUAXRUYLOROZIP-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Br)F)C(=O)Cl)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


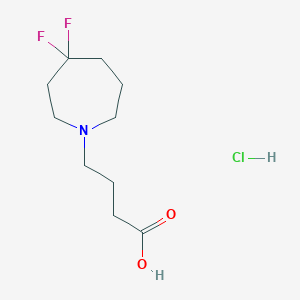
![6-Bromo-4-(cyclopropylmethyl)-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13721305.png)
![2-(1-Ethoxy-2-hydroxy-1-oxo-2-propyl)-5-(2-hydroxyethyl)-3-[(6-imino-2-methyl-1,6-dihydro-5-pyrimidinyl)methyl]-4-methylthiazol-3-ium Chloride Hydrochloride](/img/structure/B13721309.png)
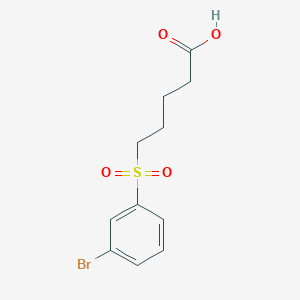
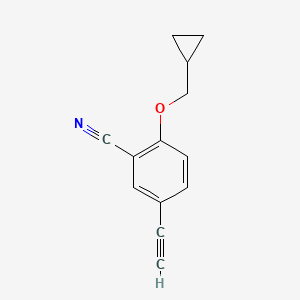
![4-[3-(2,2-Difluoroethoxy)phenyl]-butyric acid](/img/structure/B13721330.png)
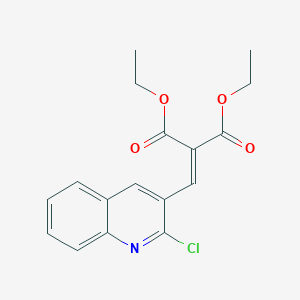

![4-[3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propoxy]isobenzofuran-1,3-dione](/img/structure/B13721345.png)
